N-[(4-bromophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide
Description
N-[(4-bromophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide is a complex organic compound that features a bromophenyl group, a dioxoisoindolyl group, and a nitrobenzamide group
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3O5/c23-16-9-5-14(6-10-16)13-24(20(27)15-7-11-17(12-8-15)26(30)31)25-21(28)18-3-1-2-4-19(18)22(25)29/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYBGYKHNYPETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N(CC3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the bromophenyl intermediate: This can be achieved by brominating a phenyl compound using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis of the dioxoisoindolyl intermediate: This involves the reaction of phthalic anhydride with an amine to form the isoindole structure.
Coupling reaction: The bromophenyl intermediate is then coupled with the dioxoisoindolyl intermediate under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Nitration: The final step involves nitrating the coupled product using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The nitro group can be replaced by other groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Amine derivatives: From the reduction of the nitro group.
Substituted phenyl derivatives: From nucleophilic substitution of the bromophenyl group.
Scientific Research Applications
N-[(4-bromophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or bacterial infections.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The bromophenyl and nitrobenzamide groups can participate in hydrogen bonding and hydrophobic interactions, while the dioxoisoindolyl group can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-methyl-N-phenylbenzamide: Similar structure but lacks the dioxoisoindolyl group.
N-(4-bromophenyl)-N-(1,3-dioxoisoindol-2-yl)acetamide: Similar but with an acetamide group instead of a nitrobenzamide group.
Uniqueness
N-[(4-bromophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group allows for further functionalization, while the dioxoisoindolyl group provides a rigid, planar structure that can interact with biological targets in a specific manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
